molecular formula C17H14N4O4 B7636807 2-methyl-3-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

2-methyl-3-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No.: B7636807
M. Wt: 338.32 g/mol
InChI Key: LONDNASWMUYIIT-UHFFFAOYSA-N
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Description

2-methyl-3-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a complex organic compound that features a benzamide core substituted with a nitro group, a methyl group, and a 1,2,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide typically involves multiple steps:

    Methylation: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.

    Formation of the Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized through the reaction of an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Amidation: The final step involves the formation of the benzamide by reacting the substituted benzoyl chloride with the oxadiazole derivative in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.

    Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products

    Reduction: 2-methyl-3-amino-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: 2-carboxy-3-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide.

Scientific Research Applications

2-methyl-3-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s structural features make it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biochemical pathways and interactions due to its unique functional groups.

Mechanism of Action

The mechanism of action of 2-methyl-3-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or altering their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-3-nitrobenzamide: Lacks the oxadiazole ring, making it less complex and potentially less versatile.

    3-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide: Lacks the methyl group, which may affect its reactivity and biological activity.

    2-methyl-3-nitro-N-(phenylmethyl)benzamide:

Uniqueness

2-methyl-3-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is unique due to the presence of both the nitro group and the oxadiazole ring, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications.

Properties

IUPAC Name

2-methyl-3-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4/c1-11-13(8-5-9-14(11)21(23)24)17(22)18-10-15-19-16(20-25-15)12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONDNASWMUYIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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